molecular formula C25H33N5O2 B2752102 N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922557-51-5

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2752102
CAS No.: 922557-51-5
M. Wt: 435.572
InChI Key: KIOQCSFAMAMCMN-UHFFFAOYSA-N
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Description

N1-(2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a complex heterocyclic architecture. Its structure combines a 1-methylindolin-5-yl moiety, a 4-methylpiperazine group, and an m-tolyl (meta-methylphenyl) substituent. The oxalamide backbone (N1,N2-substituted oxalic acid diamide) is a common scaffold in medicinal chemistry, often leveraged for its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-18-5-4-6-21(15-18)27-25(32)24(31)26-17-23(30-13-11-28(2)12-14-30)19-7-8-22-20(16-19)9-10-29(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOQCSFAMAMCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core The indoline moiety can be synthesized through the Fischer indole synthesis or by the reduction of indole derivatives

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. This involves optimizing parameters such as temperature, pressure, and the use of specific catalysts to facilitate the reactions. Large-scale synthesis may also employ continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: Its biological activity has been studied for potential use in drug discovery and development.

  • Medicine: The compound has shown promise in preclinical studies for its therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent-Driven Activity

  • Target Compound vs. S336: The 1-methylindolin-5-yl and 4-methylpiperazine groups in the target compound contrast sharply with S336’s dimethoxybenzyl and pyridinylethyl substituents.
  • Target Compound vs. BNM-III-170 : BNM-III-170’s dihydroindenyl-guanidine group enables interaction with viral envelope proteins, enhancing vaccine efficacy . The target compound lacks such charged groups, implying divergent mechanisms.

Metabolic and Toxicological Profiles

  • S336 exhibits rapid hepatic metabolism without amide hydrolysis, supported by a high NOEL (100 mg/kg) .
  • In contrast, chlorophenyl or cyanophenyl derivatives (e.g., Compounds 20, 22) may undergo oxidative dehalogenation or hydrolysis, increasing toxicity risks. The target compound’s piperazine group could enhance solubility but also introduce phase I oxidation pathways (e.g., N-demethylation).

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, with the CAS number 922557-51-5, is a synthetic organic compound that belongs to the oxalamide class. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article will explore its biological activity, synthesis, and related research findings.

Molecular Structure and Properties

The molecular formula of this compound is C25H33N5O2, with a molecular weight of approximately 435.6 g/mol. The structure features an indoline moiety, piperazine group, and an oxalamide functional group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC25H33N5O2
Molecular Weight435.6 g/mol
CAS Number922557-51-5

Anticancer Potential

Recent studies have indicated that oxalamides exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation.

A notable study highlighted that oxalamides can interact with specific targets in cancer cells, leading to cell cycle arrest and apoptosis. This suggests that this compound may also possess similar anticancer properties, warranting further investigation.

Neuroprotective Effects

The compound's piperazine component has been associated with neuroprotective effects in several studies. Research indicates that derivatives containing piperazine can enhance cognitive functions and protect against neurodegenerative diseases by modulating neurotransmitter systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, general methods for synthesizing oxalamides include:

  • Formation of the oxalamide linkage : This usually involves reacting an amine with an acid chloride or anhydride.
  • Incorporation of the indoline and piperazine moieties : These can be introduced through nucleophilic substitution or coupling reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of the synthesized compound.

Study 1: Antitumor Activity

A recent study evaluated the antitumor activity of various oxalamides, including those structurally related to this compound. The results demonstrated a significant reduction in cell viability in breast cancer cell lines treated with these compounds compared to controls.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of piperazine-containing compounds. The study revealed that these compounds could mitigate oxidative stress-induced neuronal damage in vitro, suggesting a potential therapeutic application for neurodegenerative conditions.

Q & A

Q. What are the optimal synthetic routes for preparing N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(m-tolyl)oxalamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the indolin-5-yl-piperazine core. Key steps include:

  • Coupling reactions : Formation of the oxalamide bridge using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions in solvents like DCM or DMF .
  • Functional group protection : Temporary protection of amine groups (e.g., Boc) to prevent undesired side reactions during coupling .
  • Critical parameters : Temperature (often 0–25°C), solvent polarity, and inert atmosphere (N₂/Ar) to avoid hydrolysis or oxidation. Yields range from 60–85% after purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the three-dimensional conformation of this compound?

  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding between oxalamide O and piperazine N) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indoline methyl group at δ ~1.2 ppm) and confirms regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 455.99) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Cell viability assays : MTT or CellTiter-Glo® in cancer lines (e.g., MCF-7, A549) to assess antiproliferative effects .
  • Enzyme inhibition : Fluorescence-based assays for kinases or receptors (e.g., cannabinoid receptors) using purified proteins .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to detect early/late apoptotic cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar oxalamide derivatives?

  • Meta-analysis : Compare structural analogs (e.g., substitution of m-tolyl with 4-methoxyphenyl) to identify critical pharmacophores .
  • Dose-response profiling : Use IC₅₀ curves to differentiate potency variations (e.g., ±10 μM shifts due to piperazine methylation) .
  • Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify confounding interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the indoline-piperazine moiety?

  • Systematic substitutions : Replace 4-methylpiperazine with pyrrolidine or morpholine to assess steric/electronic effects on receptor binding .
  • Conformational analysis : Molecular dynamics simulations to correlate piperazine ring flexibility (e.g., chair vs. boat conformers) with activity .
  • Bioisosteric replacement : Swap indoline with tetrahydroquinoline to evaluate π-π stacking interactions in hydrophobic pockets .

Q. How can computational modeling guide the optimization of target engagement and selectivity?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses at cannabinoid receptors (e.g., favorable H-bonding with Tyr-275 in CB1) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for methyl group additions/removals on indoline to prioritize synthetic targets .
  • ADMET prediction : SwissADME or pkCSM to optimize logP (target: 2–3) and reduce CYP3A4 inhibition risks .

Q. What methodologies are suitable for in vivo pharmacokinetic and toxicity profiling?

  • Rodent studies : Intravenous/oral administration with LC-MS/MS plasma analysis to calculate AUC, t₁/₂, and bioavailability .
  • Toxicogenomics : RNA-seq of liver/kidney tissues post-dosing to identify off-target gene regulation .
  • Metabolite identification : HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation at indoline C6 or N-demethylation) .

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